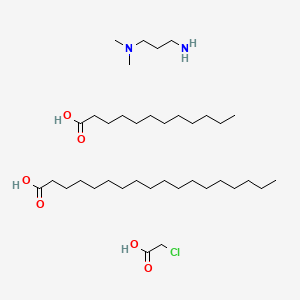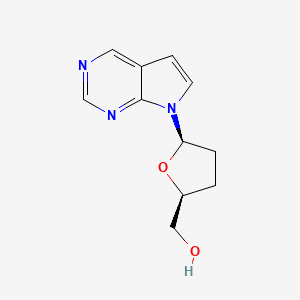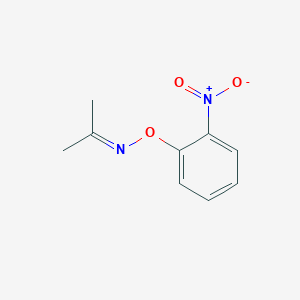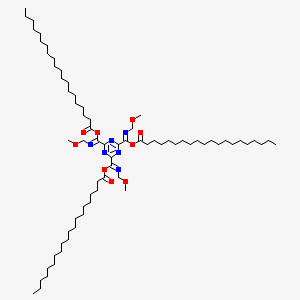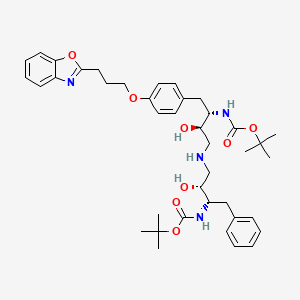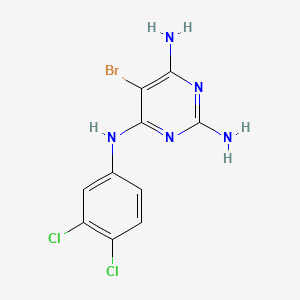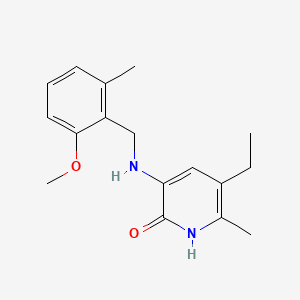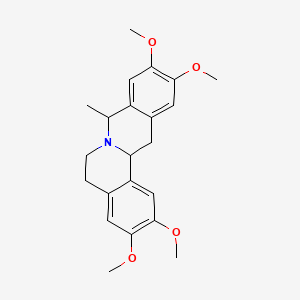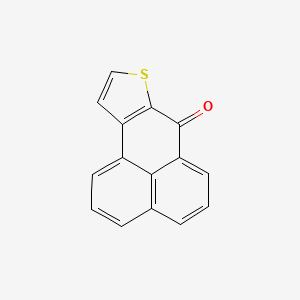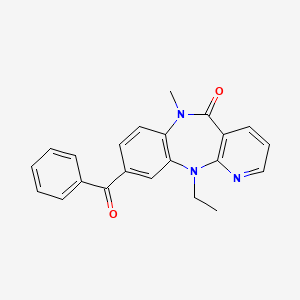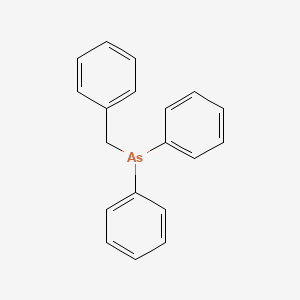
Sodium 3-amino-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-amino-2-naphthoate is an organic compound with the molecular formula C11H8NO2Na. It is a sodium salt derivative of 3-amino-2-naphthoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-amino-2-naphthoate typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave at a temperature of around 195°C for 36 hours . The resulting product is then treated with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-2-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly used.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated naphthoate derivatives.
Scientific Research Applications
Sodium 3-amino-2-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It serves as a fluorescent probe for the detection of cyanate ions in biological samples.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-amino-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, in its role as a fluorescent probe, it reacts with cyanate ions to produce a fluorescent product, which can be detected and measured . The exact molecular pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
3-Amino-2-naphthol: Similar in structure but lacks the sodium ion.
1-Amino-2-naphthoic acid: Another naphthoic acid derivative with the amino group in a different position.
2-Amino-1-naphthoic acid: Similar structure with the amino group at a different position.
Uniqueness: Sodium 3-amino-2-naphthoate is unique due to the presence of the sodium ion, which imparts different solubility and reactivity properties compared to its non-sodium counterparts. This makes it particularly useful in applications where solubility in aqueous solutions is required.
Properties
CAS No. |
5959-53-5 |
|---|---|
Molecular Formula |
C11H8NNaO2 |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
sodium;3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
InChI Key |
OMUOAKZXHOYWDB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


